molecular formula C11H16ClNO B1381672 2-Benzyl-3-pyrrolidinol hydrochloride CAS No. 1888786-76-2

2-Benzyl-3-pyrrolidinol hydrochloride

Cat. No. B1381672
CAS RN: 1888786-76-2
M. Wt: 213.7 g/mol
InChI Key: FLKUTOOVBOQFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-3-pyrrolidinol hydrochloride is a chemical compound with the empirical formula C4H9NO · HCl . It is also known as ®-3-Hydroxypyrrolidine hydrochloride . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 2-Benzyl-3-pyrrolidinol hydrochloride involves biological transformation. Aspergillus sp. NBRC 109513 hydroxylates 1-benzoylpyrrolidine, yielding (S)-1-benzoyl-3-pyrrolidinol with 66% ee . Kinetic resolution of 1-benzoyl-3-pyrrolidinol by Amano PS-IM lipase forms optically-active 1-benzoyl-3-pyrrolidinol with >99% ee . (S)-1-Benzoyl-3-pyrrolidinol is then successfully converted to 3-pyrrolidinol and its derivatives by chemical reactions .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-3-pyrrolidinol hydrochloride is represented by the empirical formula C4H9NO · HCl . The molecular weight of this compound is 123.58 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Benzyl-3-pyrrolidinol hydrochloride include hydroxylation and esterification . The hydroxylation is performed by Aspergillus sp., and the esterification is performed by Amano PS-IM lipase .


Physical And Chemical Properties Analysis

2-Benzyl-3-pyrrolidinol hydrochloride is a solid substance . It has a melting point of 104-107 °C . The compound has a refractive index of n20/D 1.49 (lit.) .

Scientific Research Applications

Chiral Building Blocks in Pharmaceutical Synthesis

(S)-N-Benzyl-3-pyrrolidinol is widely utilized in the synthesis of pharmaceuticals as a chiral building block. Its production involves the resting-cell reaction of Geotrichum capitatum JCM 3908, resulting in over 99.9% yield and enantiometric excess (Yamada-Onodera, Fukui, & Tani, 2007).

Enzymatic Optical Resolution

The enzymatic optical resolution of racemic N-benzyl-3-pyrrolidinol has been explored, with findings indicating that only (R)-N-benzyl-3-pyrrolidinol is acetylated by the lipase Amano P. This leads to potential applications in chiral chemistry and the synthesis of enantiomerically pure compounds (Horiguchi & Mochida, 1995).

Synthesis Improvement

Advancements have been made in the synthesis of (S)-1-benzyl-3-pyrrolidinol, starting from L-malic acid and benzylamine. This improvement involves a melting reaction without solvent use, followed by reduction with sodium borohydride-iodine in tetrahydrofuran (Qiu, Wei, & Lu, 2011).

Gene Cloning and Expression

The gene encoding N-benzyl-3-pyrrolidinol dehydrogenase, instrumental in producing (S)-N-benzyl-3-pyrrolidinol, has been cloned and expressed in Escherichia coli. This development highlights the potential for biotechnological production of this compound (Yamada-Onodera, Kojima, Takase, & Tani, 2007).

Diastereoselective Synthesis

2-Benzyl-3-pyrrolidinols have been synthesized through diastereoselective Paternò-Büchi reactions, which could be significant for the production of various chiral pharmaceuticals (Bach, Brummerhop, & Harms, 2000).

Optically-Active Derivatives

Optically-active 3-pyrrolidinol and its derivatives have been effectively prepared using biological transformation and chemical reactions, showcasing the versatility of 2-benzyl-3-pyrrolidinol derivatives in chiral synthesis (Yamada et al., 2013).

Safety and Hazards

2-Benzyl-3-pyrrolidinol hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this compound with suitable protective equipment and in a well-ventilated area .

Future Directions

Optically-active 3-pyrrolidinol and its derivatives, which include 2-Benzyl-3-pyrrolidinol hydrochloride, are chiral building blocks for pharmaceuticals . An efficient synthetic process for optically-active 3-pyrrolidinol and its derivatives has been proposed, which involves the combination of regioselective microbial hydroxylation of 1-benzoylpyrrolidine and stereoselective enzymatic esterification .

properties

IUPAC Name

2-benzylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11-6-7-12-10(11)8-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKUTOOVBOQFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-pyrrolidinol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-3-pyrrolidinol hydrochloride
Reactant of Route 2
2-Benzyl-3-pyrrolidinol hydrochloride
Reactant of Route 3
2-Benzyl-3-pyrrolidinol hydrochloride
Reactant of Route 4
2-Benzyl-3-pyrrolidinol hydrochloride
Reactant of Route 5
2-Benzyl-3-pyrrolidinol hydrochloride
Reactant of Route 6
2-Benzyl-3-pyrrolidinol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.